molecular formula C8H9F5O B034523 3-Hydroxy-3-(pentafluoroethyl)cyclohexene CAS No. 101417-71-4

3-Hydroxy-3-(pentafluoroethyl)cyclohexene

Cat. No. B034523
M. Wt: 216.15 g/mol
InChI Key: IDTUHZNRUVESEG-UHFFFAOYSA-N
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Description

“3-Hydroxy-3-(pentafluoroethyl)cyclohexene” is a chemical compound with the molecular formula C8H9F5O and a molecular weight of 216.15 . Its IUPAC name is 1-(1,1,2,2,2-pentafluoroethyl)cyclohex-2-en-1-ol .


Molecular Structure Analysis

The molecular structure of “3-Hydroxy-3-(pentafluoroethyl)cyclohexene” includes a cyclohexene ring with a hydroxy group and a pentafluoroethyl group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Hydroxy-3-(pentafluoroethyl)cyclohexene” are not available in the web search results .

Scientific Research Applications

  • Nonlinear Optical Properties : A study by Wu et al. (2015) found that 3-hydroxyflavone, a structurally similar compound, exhibits a self-defocusing effect and large nonlinear refraction indices in polar solvents. This makes it potentially useful for optoelectronic devices (Wu et al., 2015).

  • Decomposition Studies : Tian et al. (2020) explored the decomposition of 3-methylcyclohexene radicals, closely related to the compound . They found that these radicals decompose into various smaller molecules, offering insights into high barrier heights and distinct high-pressure limits for ring opening and dehydrogenation reactions (Tian et al., 2020).

  • Synthesis of Trifluorinated Analogues : Research by Nagai et al. (1989) focused on synthesizing trifluorinated analogues of p- and m-menthane derivatives using a method that could be applicable to compounds like 3-Hydroxy-3-(pentafluoroethyl)cyclohexene. This has potential applications in creating fluorine-based polymers (Nagai et al., 1989).

  • Catalytic Studies : Sakata and Fujimoto (2015) studied the reaction of 3-(trimethylsilyl)cyclohexa-1,4-dienes with B(C6F5)3, leading to the production of Me3Si–H–B(C6F5)3. This reagent is crucial for the hydrosilylation of alkenes and might be relevant to the chemistry of 3-Hydroxy-3-(pentafluoroethyl)cyclohexene (Sakata & Fujimoto, 2015).

  • Catalytic Synthesis of Esters : A study by Shi et al. (1998) described the synthesis of 3-aryl-3-(5,5-dimethyl-3-hydroxy-2-cyclohexene-1-one-2-yl) propanic esters using a KF-Alumina catalyst. This demonstrates the catalytic efficiency in synthesizing compounds related to 3-Hydroxy-3-(pentafluoroethyl)cyclohexene (Shi et al., 1998).

  • Hydroxylation Studies : Agarwala and Bandyopadhyay (2008) investigated the selective hydroxylation of cyclohexene by hydroperoxides, which is relevant to understanding the chemical behavior of compounds like 3-Hydroxy-3-(pentafluoroethyl)cyclohexene (Agarwala & Bandyopadhyay, 2008).

properties

IUPAC Name

1-(1,1,2,2,2-pentafluoroethyl)cyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F5O/c9-7(10,8(11,12)13)6(14)4-2-1-3-5-6/h2,4,14H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTUHZNRUVESEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542204
Record name 1-(Pentafluoroethyl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-(pentafluoroethyl)cyclohexene

CAS RN

101417-71-4
Record name 1-(Pentafluoroethyl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PG Gassman, NJ O'Reilly - The Journal of Organic Chemistry, 1987 - ACS Publications
The introduction of a small perfluoroalkyl group into an organic molecule is highly desirable in connection with both biological studies2 and physical organic studies. In the former area, …
Number of citations: 131 pubs.acs.org

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